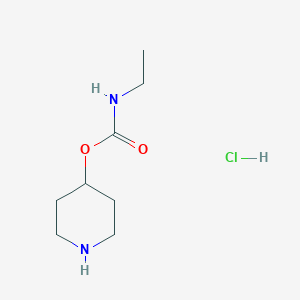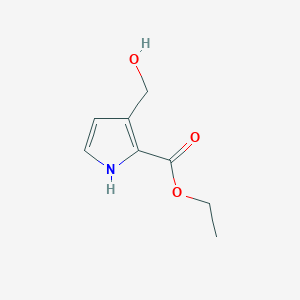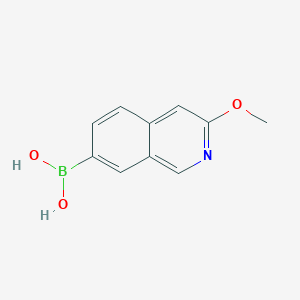
Ethylcarbamic acid piperidin-4-yl ester hydrochloride
Descripción general
Descripción
Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is also known by other names such as 4-piperidinyl ethylcarbamate and piperidin-4-yl N-ethylcarbamate . The compound is used for research purposes.
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the acyl group of a similar compound was replaced by either an isopropylsulfonyl group or a benzyl group to obtain different compounds .Molecular Structure Analysis
The InChI code for this compound is1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) . This indicates that the compound has a piperidine ring (a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state) attached to an ethylcarbamate group . Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.68 g/mol. It appears as a yellow oil . The compound has a topological polar surface area of 50.4Ų, and it has three rotatable bonds . The compound is soluble in CDCl3 and methanol .Aplicaciones Científicas De Investigación
Potential Atypical Antipsychotic Agent
Ethylcarbamic acid piperidin-4-yl ester hydrochloride shows promise as an atypical antipsychotic drug, selectively binding to serotonin and dopamine receptors. Behavioral studies in mice indicate its potential in antagonizing apomorphine-induced behaviors and dextroamphetamine-induced hyperactivity. Notably, it shows a high therapeutic index with less undesirable side effects compared to current drugs (Dong et al., 2009).
Antimycobacterial Activity
A series of hydrochlorides of piperidinylethyl esters of ortho-substituted phenylcarbamic acids, including this compound, demonstrate antimycobacterial activity. The activity increases with higher hydrophobicity of the substituents, indicating their potential in treating Mycobacterium infections (Waisser et al., 2004).
Synthesis and Chemical Properties
Research focuses on the synthesis of various esters of ethylcarbamic acid piperidin-4-yl, exploring their chemical properties and potential applications in different scientific fields. These include investigations into the synthesis process, chemical structure, and potential uses in pharmacology (Rui, 2010).
Direcciones Futuras
While specific future directions for Ethylcarbamic acid piperidin-4-yl ester hydrochloride were not found, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and play a significant role in drug discovery . They are used in various therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
Ethylcarbamic acid piperidin-4-yl ester hydrochloride, also known as piperidin-4-yl N-ethylcarbamate , is a compound with a piperidine nucleus . Piperidine derivatives are known to exhibit a wide range of biological activities and are utilized in various therapeutic applications . .
Mode of Action
Compounds with a piperidine nucleus are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
Ethylcarbamic acid piperidin-4-yl ester hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been used as a reactant in the preparation of phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways . The nature of these interactions often involves binding to active sites of enzymes, altering their conformation and activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with phosphodiesterase enzymes can lead to changes in cyclic nucleotide levels, impacting cell signaling and metabolic processes . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides, which in turn affect various cellular functions . The compound may also interact with other proteins, altering their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Long-term effects on cellular function may include sustained changes in enzyme activity and gene expression, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, high doses may cause significant alterations in enzyme activity, leading to disrupted cellular processes and potential toxicity . Threshold effects and dose-response relationships are critical for understanding its safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may involve hydrolysis, oxidation, and conjugation reactions, which are mediated by specific enzymes . These metabolic pathways determine its bioavailability and overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions helps in predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical applications.
Propiedades
IUPAC Name |
piperidin-4-yl N-ethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYDZJMLPYJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)


![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)







